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Compound of Interest

Compound Name: 4-(2-Chloroethoxy)butanoate

Cat. No.: B15348059 Get Quote

Technical Guide: 4-(2-Chloroethoxy)butanoate
For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the molecular structure, predicted

physicochemical properties, and a proposed synthetic pathway for 4-(2-
chloroethoxy)butanoate. This compound is an ester derivative of butanoic acid containing a

chloroethoxy functional group. While specific experimental data for this molecule is not readily

available in public literature, this document outlines its characteristics based on fundamental

principles of organic chemistry and data from structurally related compounds. The information

presented here serves as a valuable resource for researchers interested in the synthesis and

potential applications of novel halogenated ethers and esters in fields such as medicinal

chemistry and materials science.

Molecular Structure and Identifiers
The molecular structure of 4-(2-chloroethoxy)butanoate consists of a butanoate backbone

with a 2-chloroethoxy group attached at the fourth carbon. The ester functional group can be

formed with various alcohols, with the ethyl ester being a common example.

Chemical Structure of Ethyl 4-(2-Chloroethoxy)butanoate:
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Identifier Value

Molecular Formula C8H15ClO3

Molecular Weight 194.66 g/mol

Canonical SMILES CCOC(=O)CCCOCCCl

InChI
InChI=1S/C8H15ClO3/c1-2-12-8(11)5-3-4-10-6-

7-9/h2-7H2,1H3

InChIKey FZJNBCMFWFRZSY-UHFFFAOYSA-N

Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of ethyl 4-(2-
chloroethoxy)butanoate. These values are estimated based on the properties of structurally

similar compounds and are intended to serve as a guideline for experimental work.

Property Predicted Value

Boiling Point 220-240 °C (at 760 mmHg)

Melting Point < 0 °C

Density 1.1 - 1.2 g/cm³

Solubility
Soluble in most organic solvents; sparingly

soluble in water.

Refractive Index ~1.45

Proposed Synthesis
A plausible two-step synthesis for alkyl 4-(2-chloroethoxy)butanoates is proposed, starting

with the synthesis of the corresponding carboxylic acid followed by esterification.

Synthesis of 4-(2-Chloroethoxy)butanoic Acid
The synthesis of the carboxylic acid precursor can be achieved via a Williamson ether

synthesis.
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Reaction Scheme:

Experimental Protocol:

Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen

or argon), dissolve 4-hydroxybutanoic acid (1 equivalent) in a suitable anhydrous solvent

such as tetrahydrofuran (THF).

Cool the solution to 0 °C in an ice bath.

Slowly add sodium hydride (NaH, 2.2 equivalents) portion-wise to the solution. Allow the

reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure

complete deprotonation.

Ether Formation: To the resulting solution of the disodium salt, add 1-bromo-2-chloroethane

(1.2 equivalents) dropwise at room temperature.

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

Work-up and Purification: After cooling to room temperature, quench the reaction by the slow

addition of water.

Acidify the aqueous solution to a pH of ~2 using a dilute solution of hydrochloric acid.

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or

dichloromethane) three times.

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the crude 4-(2-chloroethoxy)butanoic acid.

The crude product can be further purified by column chromatography or distillation under

reduced pressure.

Esterification to 4-(2-Chloroethoxy)butanoate
The synthesized carboxylic acid can be converted to its corresponding ester via Fischer

esterification. The following protocol describes the synthesis of the ethyl ester as an example.
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Reaction Scheme:

Experimental Protocol:

Reaction Setup: In a round-bottom flask, combine 4-(2-chloroethoxy)butanoic acid (1

equivalent) with a large excess of absolute ethanol (e.g., 10-20 equivalents), which also

serves as the solvent.

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-

toluenesulfonic acid (TsOH) (e.g., 0.05 equivalents).

Reaction Execution: Heat the mixture to reflux for 4-8 hours. The progress of the reaction

can be monitored by TLC or GC-MS.

Work-up and Purification: After the reaction is complete, cool the mixture to room

temperature.

Remove the excess ethanol under reduced pressure.

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated

aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing

with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

The resulting crude ethyl 4-(2-chloroethoxy)butanoate can be purified by fractional

distillation under reduced pressure.

Visualizations
Proposed Synthesis Workflow

4-Hydroxybutanoic Acid
1-Bromo-2-chloroethane Williamson Ether Synthesis 4-(2-Chloroethoxy)butanoic Acid Fischer Esterification
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(Distillation) Pure Product
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Click to download full resolution via product page

Caption: Proposed two-step synthesis workflow for ethyl 4-(2-chloroethoxy)butanoate.

Logical Relationship of Reactants to Product

Reactants

Intermediate

Final Product

4-Hydroxybutanoic Acid 1-Bromo-2-chloroethane

4-(2-Chloroethoxy)butanoic Acid

Ethanol

Ethyl 4-(2-Chloroethoxy)butanoate

Esterification

Click to download full resolution via product page

Caption: Logical flow from reactants to the final ester product.

Safety Information
As specific toxicity data for 4-(2-chloroethoxy)butanoate is unavailable, it is imperative to

handle this compound with the utmost care, assuming it to be hazardous. Standard laboratory

safety protocols should be strictly followed:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,

and chemical-resistant gloves.
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Avoid inhalation, ingestion, and skin contact.

In case of contact, immediately flush the affected area with copious amounts of water and

seek medical attention.

Refer to the safety data sheets (SDS) of all starting materials and reagents used in the

synthesis.

Conclusion
This technical guide has provided a detailed overview of the molecular structure, predicted

properties, and a feasible synthetic route for 4-(2-chloroethoxy)butanoate. The proposed

experimental protocols for the synthesis of the precursor carboxylic acid and its subsequent

esterification offer a solid foundation for researchers to produce this compound for further

investigation. The included visualizations of the synthetic workflow and logical relationships

provide a clear and concise summary of the chemical transformations. While the lack of

published experimental data necessitates a predictive approach, this guide serves as a critical

starting point for the scientific exploration of this novel molecule and its potential applications.

To cite this document: BenchChem. ["4-(2-Chloroethoxy)butanoate" molecular structure].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15348059#4-2-chloroethoxy-butanoate-molecular-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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